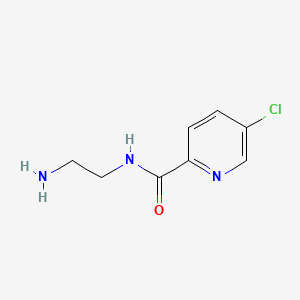
拉扎贝米德
描述
Lazabemide, also known by its proposed trade names Pakio and Tempium, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). It was under development as an antiparkinsonian agent but was never marketed .
Synthesis Analysis
The synthesis of Lazabemide has been reported in the literature. It was synthesized from 5-chloro-cyanopyridine and ethylenediamine .Molecular Structure Analysis
Lazabemide has a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
Lazabemide has a density of 1.3±0.1 g/cm3, a boiling point of 397.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a topological polar surface area of 68 Å2 and a molar volume of 155.1±3.0 cm3 .科学研究应用
帕金森病治疗
拉扎贝米德用于治疗帕金森病。 它是一种单胺氧化酶(MAO)-B抑制剂,这类化合物可以减缓帕金森病中多巴胺储存的消耗,并提高外源性给药的左旋多巴产生的多巴胺水平 .
前药设计
拉扎贝米德已被用于设计治疗帕金森病的前药。 提出了一种左旋多巴-拉扎贝米德前药来克服与左旋多巴吸收相关的問題 . 左旋多巴通过酰胺键将其羧酸盐与拉扎贝米德的伯胺基连接,这种策略预计可以保护左旋多巴免受外周脱羧作用,并可能增强前药的膜渗透性 .
药物组合物
公开了拉扎贝米德 HCl 晶型 A 的药物组合物及其生产方法 . 这些组合物可用于开发新药和治疗方法。
单胺氧化酶抑制
拉扎贝米德是单胺氧化酶 (MAO) 的强效抑制剂,MAO 是一种分解多巴胺等神经递质的酶。 通过抑制 MAO,拉扎贝米德可以提高这些神经递质的水平,这在抑郁症和焦虑症等疾病中可能是有益的 .
拉扎贝米德衍生物研究
一系列新的拉扎贝米德衍生物作为单胺氧化酶 (MAO-A 或 MAO-B) 抑制剂的研究已经进行。 这些化合物以拉扎贝米德为先导化合物进行设计和合成 .
生化性质
拉扎贝米德的生化性质已被广泛研究。 这些性质包括其亲脂性、溶解度、被动扩散渗透性、pKa 值、化学和代谢稳定性以及细胞毒性 . 这些性质对于了解药物在体内的行为至关重要,可以为新药的设计提供参考。
作用机制
Target of Action
Lazabemide primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter. By inhibiting MAO-B, Lazabemide slows the depletion of dopamine stores in conditions like Parkinson’s disease .
Mode of Action
Lazabemide is a reversible and selective inhibitor of MAO-B . It binds to the MAO-B enzyme, causing rapid and complete inhibition. The enzyme activity returns to baseline values approximately 36 hours after drug discontinuation . This interaction results in elevated dopamine levels, particularly when Lazabemide is administered alongside L-Dopa .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to an increase in dopamine levels . This has a significant impact on conditions like Parkinson’s disease, where dopamine levels are typically depleted.
Pharmacokinetics
The pharmacokinetics of Lazabemide, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, oral bioavailability, half-life, and plasma level variations are key factors that influence a drug’s pharmacokinetics .
Result of Action
The primary molecular effect of Lazabemide is the inhibition of MAO-B , leading to increased dopamine levels . On a cellular level, this results in enhanced dopaminergic signaling, which can help alleviate symptoms in conditions characterized by dopamine depletion, such as Parkinson’s disease .
安全和危害
未来方向
While Lazabemide was never marketed, research has been conducted on the development of a prodrug with L-dopa to overcome the problems associated with L-dopa absorption . Further preclinical evaluation of the L-dopa–Lazabemide prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development .
属性
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRLKWWVNUZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048294 | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103878-84-8 | |
| Record name | Lazabemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lazabemide interact with its target, MAO-B?
A1: Lazabemide acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]
Q2: What are the downstream effects of MAO-B inhibition by Lazabemide?
A2: Inhibiting MAO-B with Lazabemide leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]
Q3: What is the molecular formula and weight of Lazabemide?
A3: Lazabemide has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]
Q4: Is there any spectroscopic data available for Lazabemide?
A4: While specific spectroscopic data is not extensively discussed in the provided research, Lazabemide's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]
Q5: Does Lazabemide possess any inherent catalytic properties?
A5: Lazabemide itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]
Q6: What are the primary applications of Lazabemide based on its MAO-B inhibitory activity?
A6: Lazabemide's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []
Q7: Have computational methods been employed in Lazabemide research?
A7: Yes, molecular docking simulations have been utilized to understand how Lazabemide interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.
Q8: How do structural modifications of Lazabemide influence its activity and selectivity?
A8: Research indicates that specific structural features are crucial for Lazabemide's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []
Q9: What is known about the pharmacokinetic profile of Lazabemide?
A9: Studies show that Lazabemide is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]
Q10: How does the pharmacodynamic profile of Lazabemide correlate with its pharmacokinetics?
A10: Lazabemide's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []
Q11: What in vitro models have been used to study Lazabemide's activity?
A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess Lazabemide's inhibitory potency and selectivity. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




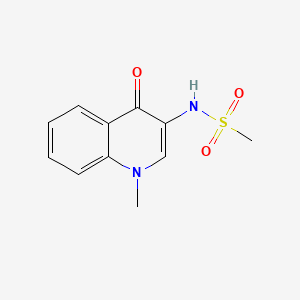
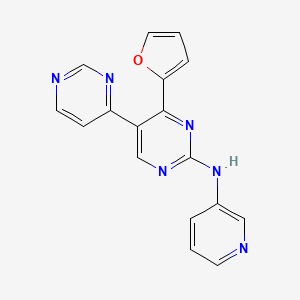

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

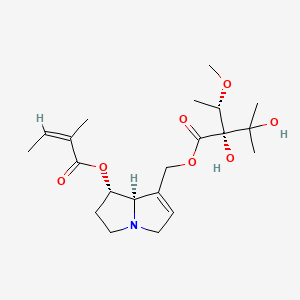
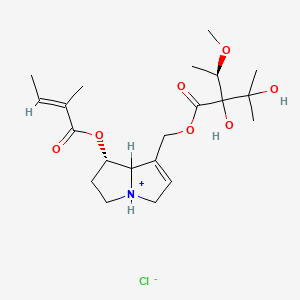

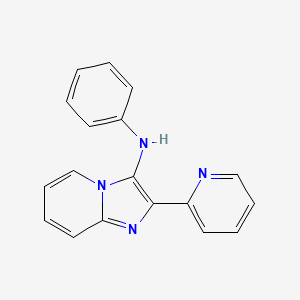

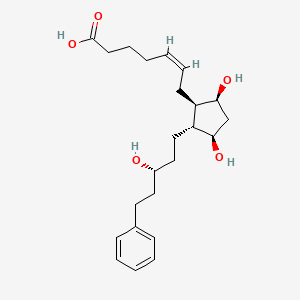

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)